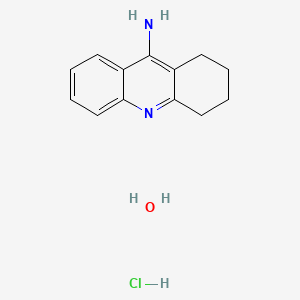

Tacrine hydrochloride (hydrate)

Description

The exact mass of the compound Tacrine hydrochloride monohydrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >37.9 [ug/ml]. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tacrine hydrochloride (hydrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tacrine hydrochloride (hydrate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,2,3,4-tetrahydroacridin-9-amine;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2.ClH.H2O/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;/h1,3,5,7H,2,4,6,8H2,(H2,14,15);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGRMZYJAOQPNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)N.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80221711 | |

| Record name | Tacrine hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56424070 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

206658-92-6, 7149-50-0 | |

| Record name | 1,2,3,4-Tetrahydro-9-acridinamine hydrochloride hydrate (1:?:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206658-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tacrine hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tacrine hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tacrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TACRINE HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ603P8SBL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Multifaceted Mechanism of Action of Tacrine Hydrochloride (Hydrate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tacrine (B349632) hydrochloride, the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease, exhibits a complex and multifaceted mechanism of action.[1] While its primary therapeutic effect is attributed to the reversible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), a growing body of evidence reveals its interaction with a wider range of molecular targets.[2][3][4] This technical guide provides an in-depth exploration of the core mechanisms of tacrine, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of its signaling pathways and diverse targets. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of cholinergic agents and the development of novel therapeutics for neurodegenerative diseases.

Primary Mechanism of Action: Cholinesterase Inhibition

Tacrine's principal mechanism of action is the potent, reversible, and non-competitive inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4][5][6] By inhibiting these enzymes, tacrine increases the concentration of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[3][7] This is particularly relevant in the context of Alzheimer's disease, which is characterized by a significant loss of cholinergic neurons and a subsequent decline in ACh levels.[4]

Kinetics of Cholinesterase Inhibition

Kinetic studies have demonstrated that tacrine acts as a mixed inhibitor of both AChE and BChE.[8] This indicates that it binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzymes.[9][10]

Quantitative Data on Cholinesterase Inhibition

The following table summarizes the inhibitory potency of tacrine against AChE and BChE from various sources.

| Enzyme | Inhibitory Concentration (IC50) | Inhibition Constant (Ki) | Source |

| Acetylcholinesterase (AChE) | 31 nM | 13 nM | [8] |

| Butyrylcholinesterase (BChE) | 25.6 nM | 12 nM | [8] |

| Acetylcholinesterase (AChE) | 160 ± 10 nM (I50) | - | [6] |

Secondary Pharmacological Targets

Beyond its effects on cholinesterases, tacrine interacts with a variety of other molecular targets, which may contribute to its overall pharmacological profile and, in some cases, its adverse effects.

Neurotransmitter Receptors

-

Muscarinic Receptors: Tacrine demonstrates affinity for muscarinic acetylcholine receptors (mAChRs), acting as an antagonist.[11][12] It has been shown to block muscarinic receptor-mediated signaling pathways.[12] Chronic treatment with tacrine can also lead to changes in the density of mAChR subtypes.[13]

-

Nicotinic Receptors: Tacrine can modulate nicotinic acetylcholine receptors (nAChRs).[3] Its effects on ACh levels indirectly influence nAChR activity.[14] Furthermore, long-term tacrine administration has been observed to restore nicotinic receptor levels in Alzheimer's patients.[15]

Monoamine Oxidase (MAO)

Tacrine exhibits inhibitory activity against both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[2][16] This inhibition can lead to increased levels of monoamine neurotransmitters such as serotonin (B10506) and noradrenaline.[2]

Ion Channels

Tacrine has been shown to block various ion channels, a property that is independent of its cholinesterase inhibitory activity.[2]

-

Potassium (K+) Channels: Tacrine is a blocker of certain potassium channels.[2][11] This action can lead to a prolongation of the action potential.[2]

-

Sodium (Na+) and Calcium (Ca2+) Channels: Studies have indicated that tacrine can also affect sodium and calcium channels.[2]

Cytochrome P450 (CYP) Enzymes

Tacrine is a known inhibitor of cytochrome P450 enzymes, particularly the CYP1A2 isoform, which is also the primary enzyme responsible for its metabolism.[5][17] This inhibition can lead to drug-drug interactions.[4]

Amyloid Precursor Protein (APP) Processing

Tacrine has been shown to modulate the processing of amyloid precursor protein (APP), a key protein in the pathogenesis of Alzheimer's disease.[18][19][20] It can inhibit the secretion of soluble APP derivatives and reduce the levels of amyloid-beta (Aβ) peptides.[19][20]

Signaling Pathways and Multi-target Interactions

The diverse pharmacological actions of tacrine result from its modulation of multiple signaling pathways. The primary pathway affected is the cholinergic system, where increased acetylcholine levels activate both muscarinic and nicotinic receptors, leading to downstream signaling cascades involved in learning and memory.

Tacrine's ability to interact with multiple targets highlights its nature as a "multi-target-directed ligand." This characteristic is of significant interest in the development of drugs for complex multifactorial diseases like Alzheimer's.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of tacrine's mechanism of action.

Acetylcholinesterase/Butyrylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to determine the inhibitory activity of compounds against cholinesterases.

-

Principle: The assay measures the activity of AChE or BChE based on the rate of formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (B1204863) (a product of substrate hydrolysis) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

-

Reagents:

-

0.1 M Phosphate (B84403) Buffer (pH 8.0)

-

10 mM DTNB solution in phosphate buffer

-

14 mM Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution in deionized water (prepare fresh)

-

1 U/mL AChE or BChE solution in phosphate buffer (keep on ice)

-

Test compound (Tacrine) solutions at various concentrations

-

-

Procedure:

-

In a 96-well microplate, add the following to the respective wells:

-

Blank: 150 µL Phosphate Buffer + 20 µL deionized water

-

Control (No Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE/BChE solution + 10 µL DTNB + 10 µL solvent control

-

Test Sample (with Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE/BChE solution + 10 µL DTNB + 10 µL test compound solution

-

-

Pre-incubate the plate for 10-15 minutes at 25°C.

-

Initiate the reaction by adding 10 µL of the 14 mM ATCI or BTCI solution to all wells except the blank. Add 10 µL of deionized water to the blank.

-

Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Muscarinic Receptor Radioligand Binding Assay

This assay is used to determine the affinity of a compound for muscarinic receptor subtypes.

-

Principle: This is a competitive binding assay where the test compound (tacrine) competes with a radiolabeled ligand for binding to muscarinic receptors expressed in a cell membrane preparation.

-

Reagents:

-

Membrane preparation from cells expressing the desired muscarinic receptor subtype (e.g., M1-M5)

-

Radiolabeled ligand (e.g., [3H]N-methylscopolamine ([3H]NMS))

-

Unlabeled competing ligand (e.g., atropine (B194438) or the test compound, tacrine) at various concentrations

-

Assay buffer (e.g., Tris-HCl buffer)

-

-

Procedure:

-

In a 96-well filter plate, incubate the membrane preparation with the radiolabeled ligand and varying concentrations of the unlabeled test compound.

-

Incubate for a sufficient time at a specific temperature to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through the filter plate.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory effect of a compound on MAO-A and MAO-B activity.

-

Principle: MAO activity is measured by monitoring the production of a specific metabolite from a substrate. For example, kynuramine (B1673886) can be used as a substrate, and the formation of its product, 4-hydroxyquinoline, is measured spectrophotometrically.

-

Reagents:

-

Recombinant human MAO-A or MAO-B

-

Substrate (e.g., kynuramine for both, or specific substrates like benzylamine (B48309) for MAO-B)

-

Test compound (Tacrine) at various concentrations

-

Assay Buffer

-

-

Procedure:

-

Pre-incubate the MAO enzyme with different concentrations of the test compound.

-

Initiate the reaction by adding the substrate.

-

Monitor the formation of the product over time using a spectrophotometer or fluorometer at the appropriate wavelength (e.g., 316 nm for 4-hydroxyquinoline).

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

Tacrine hydrochloride's mechanism of action extends far beyond simple cholinesterase inhibition. Its interactions with muscarinic and nicotinic receptors, monoamine oxidases, various ion channels, and its influence on APP processing underscore a complex pharmacological profile. This multi-target engagement may contribute to both its therapeutic efficacy and its adverse effect profile. A thorough understanding of these multifaceted interactions, facilitated by the quantitative data and detailed experimental protocols provided in this guide, is crucial for the rational design and development of next-generation therapeutics for Alzheimer's disease and other neurodegenerative disorders. The continued exploration of tacrine's diverse biological activities will undoubtedly provide valuable insights into the intricate neurobiology of these conditions and pave the way for novel therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 5. APP Processing Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]

- 6. scribd.com [scribd.com]

- 7. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]

- 8. Cytochrome P450 binding studies of novel tacrine derivatives: Predicting the risk of hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 10. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cloud-clone.com [cloud-clone.com]

- 12. evotec.com [evotec.com]

- 13. researchgate.net [researchgate.net]

- 14. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nicotinic receptor binding: Significance and symbolism [wisdomlib.org]

- 16. researchgate.net [researchgate.net]

- 17. Inhibition of murine cytochrome P4501A by tacrine: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. innoprot.com [innoprot.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

What is the difference between tacrine and tacrine hydrochloride?

An In-depth Technical Guide: The Differentiation of Tacrine (B349632) and Tacrine Hydrochloride for Researchers and Drug Development Professionals

Introduction

Tacrine (1,2,3,4-tetrahydroacridin-9-amine) was the first centrally-acting acetylcholinesterase inhibitor approved for the symptomatic treatment of mild to moderate Alzheimer's disease.[1] While its clinical use has been largely superseded due to hepatotoxicity concerns, its molecular scaffold remains a critical starting point for the design of new, safer cholinesterase inhibitors.[2][3] For researchers in drug discovery and development, understanding the fundamental differences between tacrine as a free base and its hydrochloride salt is crucial for experimental design, formulation, and interpretation of biological data. This guide provides a detailed technical comparison of their physicochemical properties, pharmacokinetic profiles, and the experimental protocols relevant to their synthesis and evaluation. The core distinction lies not in their mechanism of action, but in their chemical and physical properties, which have profound implications for drug delivery and bioavailability.

Physicochemical Properties: The Core Difference

The primary distinction between tacrine and tacrine hydrochloride is that the latter is the salt form of the former. Tacrine is a weakly basic compound, while tacrine hydrochloride is the product of its reaction with hydrochloric acid. This conversion from a free base to a salt is a common strategy in pharmaceutical chemistry to improve the solubility and stability of a drug candidate.

The amino group on the acridine (B1665455) ring of tacrine is basic and can accept a proton (H⁺) from an acid, such as hydrochloric acid (HCl), to form a positively charged ammonium (B1175870) salt. This salt, tacrine hydrochloride, readily dissociates in water into the protonated tacrine cation and the chloride anion, a process that significantly enhances its aqueous solubility compared to the neutral free base.

Figure 1: Conversion of Tacrine to Tacrine Hydrochloride.

Data Presentation: Comparative Physicochemical Properties

The quantitative differences in the properties of tacrine and its hydrochloride salt are summarized below. The most notable distinction is the several-orders-of-magnitude difference in aqueous solubility.

| Property | Tacrine (Free Base) | Tacrine Hydrochloride |

| Molecular Formula | C₁₃H₁₄N₂[4] | C₁₃H₁₄N₂・HCl[1][5] |

| Molecular Weight | 198.26 g/mol [4] | 234.72 g/mol [1][6] |

| Appearance | Solid[4] | Yellow needles or white powder[6] |

| Melting Point | ~183.5 °C[4][7] | ~280-286 °C[6][8] |

| pKa (Basic) | 9.8 - 9.95[4][9] | Not directly applicable (is a salt) |

| Aqueous Solubility | ~0.217 g/L (217 mg/L)[4] | ~16,000 mg/L (in PBS, pH 7.2)[1][5]; Soluble to 100 mM[10] |

| LogP (Octanol/Water) | ~2.7[4][9] | Not directly measured; LogD would be pH-dependent |

Pharmaceutical and Pharmacokinetic Implications

The significant difference in solubility is the primary driver for using the hydrochloride salt in clinical formulations. For oral administration, a drug must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. The poor solubility of tacrine free base would lead to slow and incomplete dissolution, resulting in low and erratic absorption. By using the highly soluble hydrochloride salt, rapid and complete dissolution is ensured, which is a prerequisite for achieving adequate bioavailability.

Figure 2: Rationale for using the hydrochloride salt form.

Pharmacokinetics (ADME)

Once dissolved, the tacrine hydrochloride salt dissociates, and the tacrine molecule is absorbed. The pharmacokinetic profile is therefore characteristic of tacrine itself.

-

Absorption: Tacrine is rapidly absorbed after oral administration, but its absolute bioavailability is low, averaging around 17-30%.[9][11] This is not due to poor absorption of the dissolved drug, but rather extensive first-pass metabolism in the liver.[12][13]

-

Distribution: Tacrine is approximately 55% bound to plasma proteins and has a large volume of distribution, indicating wide distribution into tissues.[11][14]

-

Metabolism: Tacrine is extensively metabolized in the liver, primarily by the cytochrome P450 1A2 (CYP1A2) isoenzyme.[9][12] The major metabolic pathway is hydroxylation at the C1, C2, C4, and C7 positions, with 1-hydroxy-tacrine being the principal active metabolite.[12][14] These hydroxylated metabolites can then undergo further conjugation (e.g., glucuronidation) before excretion.[12]

-

Excretion: Metabolites are primarily excreted in the urine. The elimination half-life is short, typically ranging from 2 to 4 hours.[12][14]

Figure 3: Simplified metabolic pathway of Tacrine.

Experimental Protocols

For researchers working with tacrine, standardized protocols for its synthesis, analysis, and biological evaluation are essential.

Protocol 1: Synthesis of Tacrine and its Hydrochloride Salt

This two-step process involves the Friedländer annulation to create the tacrine base, followed by salt formation.

Step A: Synthesis of Tacrine (Friedländer Annulation) [15][16][17]

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminobenzonitrile (B23959) (1.0 eq) and cyclohexanone (B45756) (~1.2 eq).

-

Catalyst Addition: Add a Lewis acid catalyst, such as anhydrous zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) (approx. 1.0 eq), to the mixture.

-

Reaction: Heat the reaction mixture under reflux in a suitable solvent (e.g., toluene) or under solvent-free conditions at 120-180°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature. Add a 5-10% aqueous solution of sodium hydroxide (B78521) (NaOH) and stir to neutralize the catalyst and facilitate precipitation of the product.

-

Extraction & Purification: Extract the product into an organic solvent like diethyl ether or dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude tacrine base by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield pure tacrine.

Step B: Conversion to Tacrine Hydrochloride [7]

-

Dissolution: Dissolve the purified tacrine base in a minimal amount of a suitable alcohol, such as ethanol (B145695).

-

Acidification: While stirring, slowly add a solution of hydrochloric acid in ethanol (ethanolic HCl) or bubble HCl gas through the solution until the pH is acidic.

-

Precipitation: The tacrine hydrochloride salt will precipitate out of the solution. The process can be aided by cooling the mixture in an ice bath.

-

Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold ethanol or diethyl ether, and dry under vacuum to yield pure tacrine hydrochloride.

Protocol 2: Quantitative Analysis by RP-HPLC

This protocol is representative for determining the concentration of tacrine hydrochloride in a given formulation.[5]

-

Chromatographic System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of an aqueous buffer and an organic solvent. A typical mobile phase is 0.05M triethylamine:acetonitrile (80:20 v/v), with the pH adjusted to ~3.0.

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection: UV detection at 243 nm.

-

Sample Preparation: Accurately weigh and dissolve the sample containing tacrine hydrochloride in a suitable diluent (e.g., methanol) to a known concentration within the linear range of the assay (e.g., 20-160 µg/mL).

-

Standard Preparation: Prepare a series of standard solutions of known concentrations from a reference standard of tacrine hydrochloride.

-

Analysis: Inject equal volumes (e.g., 10-20 µL) of the standard and sample solutions. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from its peak area using the calibration curve. The retention time for tacrine under these conditions is typically around 5-6 minutes.[5]

Protocol 3: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the standard method for determining the inhibitory potency (IC₅₀) of compounds against AChE.[1][8]

Figure 4: Experimental workflow for the Ellman's Assay.

-

Reagent Preparation:

-

Buffer: 0.1 M Phosphate Buffer, pH 8.0.

-

DTNB Solution: 10 mM 5,5'-dithiobis(2-nitrobenzoic acid) in buffer.

-

Substrate Solution: 14 mM Acetylthiocholine Iodide (ATCI) in deionized water.

-

Enzyme Solution: Acetylcholinesterase (e.g., from human recombinant source or electric eel) diluted in buffer to a working concentration (e.g., 1 U/mL).

-

Test Compound: Prepare serial dilutions of tacrine hydrochloride in a suitable solvent (e.g., DMSO, ensuring the final concentration in the well is ≤1%).

-

-

Assay Procedure (96-well plate): a. To each well, add 140 µL of phosphate buffer. b. Add 10 µL of the test compound dilution (or vehicle for control wells). c. Add 10 µL of the AChE enzyme solution. d. Incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes to allow the inhibitor to bind to the enzyme.[1] e. Add 10 µL of the DTNB solution to each well.[1] f. Initiate the reaction by adding 10 µL of the ATCI substrate solution.[1] g. Immediately measure the increase in absorbance at 412 nm over time using a plate reader. The rate of color change is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

Conclusion

The fundamental difference between tacrine and tacrine hydrochloride lies in their physicochemical properties, not their pharmacological action. Tacrine hydrochloride is the water-soluble salt form of the poorly soluble tacrine base. This conversion is a critical pharmaceutical modification that enhances dissolution and facilitates oral absorption, thereby improving bioavailability. For researchers, it is essential to recognize that while the hydrochloride form is used for administration and in aqueous-based in vitro assays, the therapeutic and biological effects are mediated by the tacrine molecule itself after it dissociates in solution. A clear understanding of this distinction is paramount for the accurate design, execution, and interpretation of research in the development of next-generation cholinesterase inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Tin (IV) Chloride-Promoted One-Pot Synthesis of Novel Tacrine Analogues | MDPI [mdpi.com]

- 4. Therapeutic drug monitoring of tacrine: simple and fast high-performance liquid chromatography assay method for its determination in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. japer.in [japer.in]

- 6. Tacrine is not an ideal probe drug for measuring CYP1A2 activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Synthesis, docking, in vitro and in silico investigations of novel tacrine derivatives as acetylcholinesterase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. researchgate.net [researchgate.net]

- 11. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical pharmacokinetics of tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Tacrine - Wikipedia [en.wikipedia.org]

- 15. jchps.com [jchps.com]

- 16. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 17. researchgate.net [researchgate.net]

The Rise and Fall of Tacrine Hydrochloride: A Technical Review of its Role in Alzheimer's Research

For decades, the specter of Alzheimer's disease has driven a relentless search for effective treatments. One of the earliest compounds to offer a glimmer of hope was tacrine (B349632) hydrochloride. As the first centrally-acting cholinesterase inhibitor approved by the U.S. Food and Drug Administration (FDA) in 1993 for the treatment of Alzheimer's, tacrine marked a significant milestone in the pharmacotherapy of the disease. This technical guide provides an in-depth review of the historical use of tacrine in Alzheimer's research, detailing its mechanism of action, key experimental protocols, and the quantitative outcomes of pivotal clinical trials. Despite its eventual withdrawal from the U.S. market in 2013 due to significant hepatotoxicity, the story of tacrine laid a crucial foundation for the development of subsequent Alzheimer's medications.

Mechanism of Action: Enhancing Cholinergic Neurotransmission

Tacrine hydrochloride's primary therapeutic effect stems from its function as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1][2] In the healthy brain, acetylcholine plays a vital role in cognitive functions, including memory and learning. A key pathological feature of Alzheimer's disease is the degeneration of cholinergic neurons, leading to a deficiency in acetylcholine. By inhibiting AChE, tacrine increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission in brain regions critical for cognition, such as the cerebral cortex and hippocampus.[1]

Beyond its primary role as an AChE inhibitor, tacrine is also thought to interact with muscarinic and nicotinic cholinergic receptors, further potentiating its cognitive-enhancing effects.[1] It has also been shown to have an affinity for various other targets, including the butyrylcholinesterase (BChE) enzyme and monoaminergic systems, although the clinical significance of these interactions is less well understood.[3]

dot

Caption: Tacrine's Mechanism of Action

Pivotal Clinical Trials: A Mixed Landscape of Efficacy and Adverse Events

The clinical development of tacrine was marked by a series of pivotal, double-blind, placebo-controlled trials that sought to establish its efficacy and safety. While some studies demonstrated a modest, dose-dependent improvement in cognitive function, the overall picture was complicated by a high incidence of adverse events, most notably elevated liver enzymes.

Key Efficacy and Safety Data

The following tables summarize the quantitative data from key clinical trials of tacrine hydrochloride in patients with mild to moderate Alzheimer's disease.

| Table 1: Efficacy of Tacrine in Alzheimer's Disease Clinical Trials | ||||

| Study | Dosage | Primary Outcome Measure | Result | p-value |

| Farlow et al. (1992)[4] | 80 mg/day | ADAS-Cog | 51% of patients showed a ≥4-point improvement | 0.015 (vs. placebo) |

| Farlow et al. (1992)[4] | 80 mg/day | CGIC | Significant improvement | 0.016 (vs. placebo) |

| Davis et al. (1992)[2] | 40-80 mg/day | ADAS-Cog | Mean adjusted score: 30.3 (Tacrine) vs. 32.7 (Placebo) | < 0.001 |

| Cochrane Review (2000)[1] | Various | ADAS-Cog | Standardized Mean Difference: -0.22 | Barely statistically significant |

| Cochrane Review (2000)[1] | Various | CGIC | Odds Ratio for improvement: 0.87 | Not statistically significant |

| Table 2: Common Adverse Events Associated with Tacrine | |

| Adverse Event | Incidence in Tacrine-Treated Patients |

| Elevated Liver Transaminases (>3x ULN) | 25%[4] |

| Nausea and/or Vomiting | 8%[4] |

| Diarrhea | 5%[4] |

| Abdominal Pain | 4%[4] |

| Dyspepsia | 3%[4] |

| Rash | 3%[4] |

| Withdrawal due to any adverse event (Odds Ratio vs. Placebo) | 5.7[5] |

| Withdrawal due to gastrointestinal side effects (Odds Ratio vs. Placebo) | 3.8[5] |

Experimental Protocols of Landmark Studies

The design of the early tacrine trials was crucial in shaping our understanding of its therapeutic potential and limitations. Below are the methodologies of two of the most influential studies.

The Tacrine Study Group (Farlow et al., 1992)

This 12-week, double-blind, placebo-controlled, parallel-group study was conducted at 23 outpatient centers and enrolled 468 patients with probable Alzheimer's disease.[4]

Inclusion Criteria:

-

Diagnosis of probable Alzheimer's disease.

-

Age of at least 50 years.

-

Mild to moderate cognitive impairment.

-

Absence of other significant medical conditions.

Dosage and Administration: The study followed a dose-escalation design:

-

Weeks 1-6: Patients were randomized to receive placebo, 20 mg/day of tacrine, or 40 mg/day of tacrine.

-

Weeks 7-12: Half of the patients in each group continued on their initial treatment, while the other half had their tacrine dose increased. The placebo group was increased to 20 mg/day, the 20 mg/day group to 40 mg/day, and the 40 mg/day group to 80 mg/day.

Primary Outcome Measures:

-

Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog).

-

Clinician-rated Clinical Global Impression of Change (CGIC).

dot

Caption: Experimental Workflow: Farlow et al. (1992)

The Tacrine Collaborative Study Group (Davis et al., 1992)

This multicenter trial employed a more complex design to evaluate the efficacy of tacrine in improving cognition in patients with Alzheimer's disease.[2]

Inclusion Criteria:

-

Diagnosis of probable Alzheimer's disease.

Study Design:

-

Preliminary Crossover Phase: Of 632 eligible patients, those who showed improvement while receiving tacrine in this initial phase were identified as "responders."

-

Six-Week, Double-Blind Trial: 215 of these "responders" were then randomly assigned to receive either a placebo or their predetermined best dose of tacrine (either 10 or 20 mg four times a day).

Primary Outcome Measures:

-

Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog).

-

Clinical Global Impression of Change (CGIC) scale.

Secondary Outcome Measures:

-

Mini-Mental State Examination (MMSE).

-

Assessment of activities of daily living.

Conclusion: A Stepping Stone in Alzheimer's Drug Development

While tacrine hydrochloride ultimately proved to have a limited therapeutic window due to its significant hepatotoxicity, its development was a pivotal moment in Alzheimer's research. It was the first drug to demonstrate that enhancing cholinergic function could provide a modest but measurable cognitive benefit in some patients. The challenges encountered with tacrine, particularly the need for careful dose titration and monitoring of liver function, provided invaluable lessons for the design of subsequent clinical trials for Alzheimer's drugs. The legacy of tacrine is not in its long-term clinical use, but in the critical groundwork it laid for the development of the next generation of acetylcholinesterase inhibitors and other therapeutic strategies for this devastating disease.

References

- 1. Tacrine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A double-blind, placebo-controlled multicenter study of tacrine for Alzheimer's disease. The Tacrine Collaborative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. A controlled trial of tacrine in Alzheimer's disease. The Tacrine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tacrine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Tacrine Hydrochloride (Hydrate): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure, formula, and physicochemical properties of tacrine (B349632) hydrochloride and its hydrate (B1144303) forms. It includes a detailed summary of its mechanism of action, experimental protocols for its synthesis and analysis, and relevant spectroscopic data.

Molecular Structure and Formula

Tacrine hydrochloride is the hydrochloride salt of tacrine (1,2,3,4-tetrahydroacridin-9-amine). It is known to exist in anhydrous, monohydrate, and dihydrate forms.

The chemical structure of the tacrine cation consists of a fused four-ring system, with a primary amine group at the 9-position of the acridine (B1665455) core. The hydrochloride salt is formed by the protonation of this amine group.

-

Molecular Formula (Monohydrate): C₁₃H₁₅ClN₂·H₂O

-

Molecular Formula (Dihydrate): C₁₃H₁₅ClN₂·2H₂O

-

IUPAC Name: 1,2,3,4-tetrahydroacridin-9-amine;hydrochloride[1]

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of tacrine hydrochloride is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 234.72 g/mol | [1][2] |

| Appearance | White to off-white or pale yellow crystalline powder.[1] | [1] |

| Melting Point | Approximately 283-286 °C (monohydrate) | |

| Solubility | Soluble in water, ethanol, and dimethyl sulfoxide (B87167) (DMSO).[3] | [3] |

| pKa | 9.98 | |

| LogP | 3.3 | |

| UV/Vis λmax | 243, 326, 339 nm | [4] |

Mechanism of Action: Cholinesterase Inhibition

Tacrine hydrochloride is a centrally-acting, reversible, non-competitive inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with a slightly higher affinity for BChE. Its primary therapeutic effect in the treatment of Alzheimer's disease is attributed to the inhibition of AChE in the synaptic cleft. This inhibition leads to an increase in the concentration and duration of action of the neurotransmitter acetylcholine (B1216132) (ACh), thereby enhancing cholinergic neurotransmission in the brain.[5][6]

Beyond its primary action as a cholinesterase inhibitor, tacrine has been shown to have other effects on the cholinergic system, including modulating muscarinic and nicotinic receptors.[5][7] It has also been reported to interact with other neurotransmitter systems, including the monoaminergic systems.[7][8]

Experimental Protocols

Synthesis of Tacrine Hydrochloride

The following protocol describes a common method for the synthesis of tacrine, which can then be converted to the hydrochloride salt. This procedure is based on the reaction of 2-aminobenzonitrile (B23959) with cyclohexanone (B45756).

Materials:

-

2-Aminobenzonitrile

-

Cyclohexanone

-

Zinc chloride (anhydrous)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminobenzonitrile and cyclohexanone in equimolar amounts.

-

Catalyst Addition: Add anhydrous zinc chloride as a catalyst.

-

Reflux: Heat the reaction mixture to reflux with continuous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add a solution of sodium hydroxide to basify the mixture, which will precipitate the crude tacrine base.

-

Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[9]

-

Salt Formation: To prepare the hydrochloride salt, dissolve the purified tacrine base in a suitable solvent and add a stoichiometric amount of hydrochloric acid. The tacrine hydrochloride will precipitate out of the solution and can be collected by filtration.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A common method for the quantitative analysis of tacrine hydrochloride in pharmaceutical formulations and biological samples is reverse-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M triethylamine, pH adjusted to 3 with phosphoric acid) and an organic modifier (e.g., acetonitrile) in an isocratic elution mode. A typical ratio is 80:20 (aqueous:organic).[10]

-

Flow Rate: 1.0 - 1.5 mL/min[10]

-

Column Temperature: Ambient or controlled (e.g., 25 °C)

-

Detection Wavelength: 243 nm[10]

-

Injection Volume: 20 µL

Sample Preparation:

-

For Pharmaceutical Formulations: Accurately weigh a portion of the formulation, dissolve it in a suitable diluent (e.g., methanol), and filter through a 0.45 µm syringe filter before injection.

-

For Biological Samples (e.g., plasma): Protein precipitation is a common sample preparation technique. Add a precipitating agent (e.g., acetonitrile (B52724) or cold methanol) to the plasma sample, vortex, and centrifuge. The supernatant is then filtered and injected into the HPLC system.[11]

Method Validation:

The HPLC method should be validated according to standard guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of tacrine hydrochloride shows characteristic signals for the aromatic protons of the acridine ring system and the aliphatic protons of the tetrahydro-substituent. The exact chemical shifts can vary depending on the solvent used.[12][13]

-

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Theoretical and experimental studies have been conducted to assign the chemical shifts of the carbon atoms in tacrine.[14]

Infrared (IR) Spectroscopy

The IR spectrum of tacrine hydrochloride displays characteristic absorption bands corresponding to the functional groups present in the molecule. These include N-H stretching vibrations from the amine group, C-H stretching from the aromatic and aliphatic portions, and C=C and C=N stretching vibrations from the acridine ring.[13]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of tacrine. The protonated molecular ion [M+H]⁺ is typically observed in the mass spectrum.[15]

This technical guide provides a foundational understanding of tacrine hydrochloride (hydrate) for research and development purposes. For more specific applications, further investigation and optimization of the described protocols may be necessary.

References

- 1. Tacrine Hydrochloride | C13H15ClN2 | CID 2723754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tacrine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Tacrine hydrochloride | CAS:1684-40-8 | Cholinesterase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. What is the mechanism of Tacrine Hydrochloride? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Region-Specific and Age-Dependent Multitarget Effects of Acetylcholinesterase Inhibitor Tacrine on Comprehensive Neurotransmitter Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 10. japer.in [japer.in]

- 11. Therapeutic drug monitoring of tacrine: simple and fast high-performance liquid chromatography assay method for its determination in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. TACRINE HYDROCHLORIDE(1684-40-8) 1H NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Structural and vibrational characterization of di-hydrated hydrochloride tacrine combining DFT with SQMFF approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tacrine | C13H14N2 | CID 1935 - PubChem [pubchem.ncbi.nlm.nih.gov]

Cholinesterase Inhibitory Activity of Tacrine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tacrine (B349632) hydrochloride, a potent, reversible, and non-competitive inhibitor of cholinesterases, has been a cornerstone in the study of cholinergic pathways and the development of therapeutics for neurodegenerative diseases. This technical guide provides an in-depth analysis of the cholinesterase inhibitory activity of tacrine hydrochloride. It details the mechanism of action, presents a compilation of quantitative inhibitory data, and offers a comprehensive experimental protocol for assessing its activity. Visualizations of the cholinergic signaling pathway and the experimental workflow are included to facilitate a deeper understanding of its biochemical and methodological aspects.

Introduction

Tacrine hydrochloride (1,2,3,4-tetrahydroacridin-9-amine monohydrochloride) was one of the first centrally acting cholinesterase inhibitors to be approved for the treatment of mild to moderate Alzheimer's disease.[1][2] Its therapeutic effect is primarily attributed to its ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh).[3][4] By inhibiting these enzymes, tacrine increases the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2] This guide serves as a technical resource for professionals engaged in the research and development of cholinesterase inhibitors, using tacrine as a reference compound.

Mechanism of Cholinesterase Inhibition

Tacrine functions as a reversible, non-competitive inhibitor of both AChE and BChE.[5][6] It binds to a peripheral anionic site on the cholinesterase enzyme, which is distinct from the active site where acetylcholine binds.[5] This binding induces a conformational change in the enzyme, thereby reducing its catalytic efficiency. Kinetic studies have revealed a mixed-inhibition pattern for tacrine, indicating that it can bind to both the free enzyme and the enzyme-substrate complex.[7]

Impact on Cholinergic Signaling

The inhibition of AChE and BChE by tacrine leads to an accumulation of acetylcholine in the synaptic cleft. This elevated concentration of ACh results in enhanced stimulation of postsynaptic nicotinic and muscarinic receptors, thereby potentiating cholinergic signaling. The following diagram illustrates the effect of tacrine on the cholinergic synapse.

Quantitative Inhibitory Activity

The potency of tacrine hydrochloride as a cholinesterase inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its inhibitor constant (Ki). These values can vary depending on the source of the enzyme and the experimental conditions.

IC50 Values

The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. The following table summarizes the reported IC50 values for tacrine against AChE and BChE from various sources.

| Enzyme Source | Target Enzyme | IC50 (nM) | Reference |

| Snake Venom (Bungarus sindanus) | AChE | 31 | [7] |

| Human Serum | BChE | 25.6 | [7] |

| Not Specified | AChE | 31 | [1][3] |

| Not Specified | BChE | 26.5 | [1] |

| Bovine Caudate | AChE | 160 ± 10 | [5] |

| Electric Eel | AChE | 94.69 ± 4.88 | [8] |

| Equine Serum | BChE | 14.26 ± 1.07 | [8] |

| Not Specified | AChE | 109 | [9] |

Inhibitor Constant (Ki) Values

The inhibitor constant (Ki) is a measure of the binding affinity of an inhibitor to an enzyme. A lower Ki value indicates a higher binding affinity. The table below presents the reported Ki values for tacrine.

| Enzyme Source | Target Enzyme | Ki (nM) | Reference |

| Snake Venom (Bungarus sindanus) | AChE | 13 | [7] |

| Human Serum | BChE | 12 | [7] |

Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition

The most widely used method for determining cholinesterase activity and inhibition is the spectrophotometric assay developed by Ellman and colleagues. This assay is based on the reaction of the thiol group of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[10][11]

Materials and Reagents

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) solution

-

Tacrine hydrochloride stock solution (in a suitable solvent, e.g., DMSO)

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution (e.g., 10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution (e.g., 10 mM in deionized water)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Experimental Workflow

The following diagram outlines the workflow for determining the cholinesterase inhibitory activity of tacrine using the Ellman's assay.

Step-by-Step Procedure

-

Preparation of Reagents: Prepare all reagents to their final working concentrations in 0.1 M phosphate buffer (pH 8.0).

-

Assay Setup: In a 96-well microplate, add the following to each well in the specified order:

-

Phosphate buffer

-

Aliquots of tacrine hydrochloride at various concentrations (a solvent control without the inhibitor should also be included).

-

DTNB solution.

-

AChE or BChE solution.

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (ATCI for AChE or BTCI for BChE) to all wells.

-

Measurement: Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

-

Determine the percentage of inhibition for each concentration of tacrine using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the reaction rate in the presence of tacrine and V_control is the reaction rate in the absence of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the tacrine concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.[12]

-

Conclusion

Tacrine hydrochloride remains a critical tool in neuropharmacological research due to its well-characterized inhibitory effects on both acetylcholinesterase and butyrylcholinesterase. This guide has provided a comprehensive overview of its mechanism of action, quantitative inhibitory data, and a detailed experimental protocol for its evaluation. The provided diagrams of the cholinergic signaling pathway and the Ellman's assay workflow serve to visually reinforce the theoretical and practical aspects of studying this important compound. This information is intended to support researchers and drug development professionals in their efforts to design and evaluate novel cholinesterase inhibitors for the treatment of neurodegenerative disorders.

References

- 1. caymanchem.com [caymanchem.com]

- 2. tacrine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Tacrine hydrochloride | TargetMol [targetmol.com]

- 4. Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological significance of acetylcholinesterase inhibition by tetrahydroaminoacridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tacrine slows the rate of ageing of sarin-inhibited acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective derivatives of tacrine that target NMDA receptor and acetyl cholinesterase – Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Synthesis, docking, in vitro and in silico investigations of novel tacrine derivatives as acetylcholinesterase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

Tacrine Hydrochloride (Hydrate): A Technical Guide to Solubility and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of tacrine (B349632) hydrochloride (hydrate) in water and dimethyl sulfoxide (B87167) (DMSO). Additionally, it outlines the primary signaling pathway associated with its mechanism of action. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Core Data Presentation: Solubility

The solubility of tacrine hydrochloride (hydrate) is a critical parameter for its use in experimental and clinical research. The following tables summarize the quantitative and qualitative solubility data in aqueous solutions and DMSO, compiled from various sources.

Table 1: Quantitative Solubility of Tacrine Hydrochloride (Hydrate)

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| Water | 46 | 195.97 | - |

| Water | 25 | - | - |

| PBS (pH 7.2) | ~16 | ~68.15 | - |

| DMSO | 50 | ~213 | - |

| DMSO | 46 | 195.97 | Moisture-absorbing nature of DMSO may reduce solubility; fresh DMSO is recommended.[1] |

| DMSO | - | 100 | - |

Table 2: Qualitative Solubility of Tacrine Hydrochloride (Hydrate)

| Solvent | Solubility Description |

| Water | Freely soluble[2] |

| Aqueous Buffers | Freely soluble[2] |

| DMSO | Freely soluble[2] |

Experimental Protocols

General Protocol for Preparation of Aqueous Solutions:

Organic solvent-free aqueous solutions of tacrine hydrochloride can be prepared by directly dissolving the crystalline solid in aqueous buffers.[3][4] For solutions in Phosphate-Buffered Saline (PBS), the approximate solubility is 16 mg/mL.[3][4] It is generally not recommended to store aqueous solutions for more than one day.[3][4]

General Protocol for Preparation of DMSO Stock Solutions:

To prepare a stock solution, dissolve tacrine hydrochloride in DMSO.[4] The solubility in DMSO is approximately 50 mg/mL.[4] For further dilutions into aqueous buffers or isotonic saline, it is crucial to ensure that the residual amount of the organic solvent is insignificant, as it may have physiological effects at low concentrations.[4]

Mechanism of Action and Signaling Pathway

Tacrine hydrochloride's primary mechanism of action is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5][6][7] By inhibiting these enzymes, tacrine prevents the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[6][7] This leads to an increased concentration and prolonged availability of ACh, thereby enhancing cholinergic neurotransmission.[6][7] This enhanced signaling is believed to be the basis for its therapeutic effects in conditions characterized by cholinergic deficits, such as Alzheimer's disease.[5][7]

Beyond its primary role as a cholinesterase inhibitor, tacrine also exhibits other pharmacological activities. It can modulate muscarinic and nicotinic cholinergic receptors, further potentiating cholinergic neurotransmission.[6] Additionally, some studies suggest that tacrine may have anti-inflammatory effects by influencing pathways such as the JAK2/STAT3 signaling pathway.[5]

Diagram of Tacrine's Primary Signaling Pathway

Caption: Tacrine inhibits AChE, increasing ACh levels and enhancing signaling.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Tacrine Hydrochloride? [synapse.patsnap.com]

- 7. What is Tacrine Hydrochloride used for? [synapse.patsnap.com]

Discovery and synthesis of tacrine hydrochloride

An In-depth Technical Guide to the Discovery and Synthesis of Tacrine (B349632) Hydrochloride

Abstract

Tacrine hydrochloride, known by the trade name Cognex, holds a significant place in medicinal chemistry as the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease. This document provides a comprehensive overview of the discovery and pivotal synthetic routes of tacrine. It details the seminal Friedländer annulation synthesis, including a step-by-step experimental protocol and quantitative analysis. This guide is intended for researchers, chemists, and professionals in drug development seeking a detailed understanding of the foundational chemistry of tacrine.

Discovery and Historical Context

Tacrine (1,2,3,4-tetrahydroacridin-9-amine) was first synthesized in 1949 by the Australian medicinal chemist Adrien Albert and his team at the University of Sydney.[1][2] The initial research was part of a broader investigation into the antibacterial properties of aminoacridines.[3][4] While tacrine proved to be inactive against common bacteria, subsequent studies revealed its potent activity as a cholinesterase inhibitor and an analeptic agent used to promote mental alertness.[1][3]

Decades later, in the 1980s, Dr. William K. Summers revisited tacrine, hypothesizing that its cholinesterase-inhibiting properties could be beneficial for treating the cognitive decline associated with Alzheimer's disease.[5][6] Following successful clinical trials, tacrine was approved by the U.S. Food and Drug Administration (FDA) in 1993, becoming the first medication specifically for Alzheimer's disease.[5][6] However, due to concerns over hepatotoxicity, it was largely discontinued (B1498344) in 2013, paving the way for second-generation inhibitors.[6][7] Despite its withdrawal, the tacrine scaffold remains a critical pharmacophore in the ongoing development of new therapeutics for neurodegenerative diseases.[8]

Chemical and Physical Properties

Tacrine is an aminoacridine derivative.[9] The hydrochloride salt form is typically a white to yellow powder.[9] Key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 1,2,3,4-Tetrahydroacridin-9-amine | [1] |

| Molecular Formula | C₁₃H₁₄N₂ | [1] |

| Molar Mass | 198.269 g·mol⁻¹ | [1] |

| Melting Point | 183-184 °C | [1][7] |

| Form | Tacrine Hydrochloride | [9] |

| Molar Mass (HCl) | 234.72 g/mol | [9] |

| Appearance (HCl) | White Powder / Yellow Needles | [9] |

Synthesis of Tacrine Hydrochloride

Several methods have been developed for the synthesis of the acridine (B1665455) core structure. For tacrine specifically, the most prominent and efficient method is the Friedländer annulation. Other classical methods like the Bernthsen acridine synthesis are also relevant to the broader acridine family.

Primary Synthetic Route: Friedländer Annulation

The Friedländer synthesis is a versatile and direct method for preparing quinoline (B57606) and, by extension, acridine derivatives. The synthesis of tacrine via this route involves the acid-catalyzed condensation of an o-aminoaryl nitrile with a cyclic ketone.[7][10] The most common pathway uses 2-aminobenzonitrile (B23959) and cyclohexanone (B45756) with a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or tin(IV) chloride (SnCl₄).[7][11]

The reaction proceeds through a cyclocondensation mechanism. The Lewis acid activates the carbonyl group of cyclohexanone, making it susceptible to nucleophilic attack by the amino group of 2-aminobenzonitrile. A series of condensation and cyclization steps follow, ultimately leading to the formation of the tetracyclic tacrine structure.[7]

Caption: Friedländer synthesis workflow for Tacrine Hydrochloride.

Detailed Experimental Protocol (Friedländer Annulation)

The following protocol is adapted from established laboratory procedures for the synthesis of tacrine.[7]

Materials and Reagents:

-

2-Aminobenzonitrile

-

Cyclohexanone

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Sodium Hydroxide (B78521) (NaOH), 10% aqueous solution

-

Hydrochloric Acid (HCl)

-

Isopropanol (B130326) (for washing)

-

Deionized Water

-

Round-bottomed flask (3-necked, 100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Thermometer

Procedure:

-

Reaction Setup: To a 100 mL three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add cyclohexanone (e.g., 36 mL).

-

Addition of Reactants: Add 2-aminobenzonitrile (e.g., 3.54 g, 0.030 mol) and anhydrous zinc chloride (e.g., 4.02 g) to the flask.

-

Heating and Reflux: Place the flask in a heating mantle and heat the mixture to 120 °C. Maintain this temperature under reflux with continuous stirring for approximately 3 hours. The solution will typically darken from a pale yellow as the reaction progresses.

-

Cooling and Workup: After 3 hours, remove the heat source and allow the mixture to cool to room temperature.

-

Hydrolysis: Slowly add a 10% aqueous solution of sodium hydroxide (NaOH) to the cooled residue. Stir the resulting mixture for an additional 3 hours to ensure complete conversion of the intermediate to the tacrine free base.

-

Isolation of Tacrine (Free Base): Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove any remaining salts. For further purification, the cake can be stirred with isopropanol for 1 hour, followed by another filtration.

-

Formation of Hydrochloride Salt: To form the hydrochloride salt, the purified tacrine free base can be dissolved in a suitable solvent like ethanol, followed by the addition of concentrated hydrochloric acid. The tacrine hydrochloride will precipitate out of the solution.

-

Drying: Dry the final product under vacuum to yield tacrine hydrochloride as a solid powder.

Quantitative Data from Synthesis

The efficiency and purity of the synthesis can be assessed through various analytical techniques.

| Parameter | Typical Value | Reference |

| Yield | 68% - 98% | [7][12] |

| Melting Point | 181.1 - 182.1 °C | [7] |

| Molecular Mass (MS) | 198 g·mol⁻¹ (for free base) | [7] |

| FT-IR Absorptions | 3308-3366 cm⁻¹ (primary amine), 761 cm⁻¹ (aromatic C-H) | [7] |

Alternative Synthetic Routes

While the Friedländer annulation is the most direct route, other classical methods in acridine chemistry are noteworthy.

-

Bernthsen Acridine Synthesis: This method involves the condensation of a diarylamine with a carboxylic acid in the presence of zinc chloride at high temperatures (200-270 °C).[13][14] While effective for producing 9-substituted acridines, it is a lower-yielding and less direct route to tacrine compared to the Friedländer synthesis.[14][15]

-

From o-Chlorobenzoic Acid: This multi-step synthesis involves first condensing aniline (B41778) with o-chlorobenzoic acid to form diphenylamine-2-carboxylic acid. Subsequent treatment with POCl₃ yields 9-chloroacridine, which can then be further processed to produce the acridine core.[13]

Mechanism of Action and Significance

Tacrine hydrochloride's therapeutic effect stems from its function as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[16][17] By inhibiting these enzymes, tacrine increases the concentration and prolongs the action of the neurotransmitter acetylcholine (B1216132) in the brain, which is crucial for memory and cognition.[17] It is also known to inhibit monoamine oxidase (MAO) and the reuptake of serotonin (B10506) and norepinephrine.[9][16]

Conclusion

The discovery of tacrine by Adrien Albert and its later application to Alzheimer's disease by William K. Summers represent a pivotal chapter in neuropharmacology. The Friedländer annulation remains the most efficient and widely utilized method for its synthesis, offering high yields and operational simplicity. While tacrine's clinical use has been superseded due to safety concerns, its journey from a potential antiseptic to a pioneering Alzheimer's therapeutic provides invaluable lessons. The tacrine structure continues to serve as a foundational template for the design of new, safer, and more effective cholinesterase inhibitors and other multi-target ligands for treating complex neurodegenerative disorders.

References

- 1. Tacrine - Wikipedia [en.wikipedia.org]

- 2. Adrien Albert - Wikipedia [en.wikipedia.org]

- 3. Tacrine: In vivo veritas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Adrien Albert Lecture Series | Renaissance School of Medicine at Stony Brook University [renaissance.stonybrookmedicine.edu]

- 5. Tacrine, and Alzheimer's treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Tacrine Hydrochloride | C13H15ClN2 | CID 2723754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jchps.com [jchps.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]

- 14. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]

- 15. google.com [google.com]

- 16. caymanchem.com [caymanchem.com]

- 17. go.drugbank.com [go.drugbank.com]

Neuroprotective Effects of Tacrine Hydrochloride Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tacrine (B349632) hydrochloride hydrate (B1144303), the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease, has demonstrated a complex and multifaceted neuroprotective profile beyond its primary mechanism of enhancing cholinergic transmission. This technical guide provides a comprehensive overview of the neuroprotective effects of tacrine, detailing its mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols for researchers. The document elucidates tacrine's role in mitigating glutamate (B1630785) excitotoxicity, reducing oxidative stress, inhibiting apoptosis, and modulating key signaling pathways, including the JAK2/STAT3 and ERK1/2-Akt/PKB pathways. Through a synthesis of current research, this guide aims to serve as a valuable resource for professionals in the field of neuropharmacology and drug development.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD), are characterized by the progressive loss of neuronal structure and function. A key pathological feature of AD is the decline in acetylcholine (B1216132) (ACh), a neurotransmitter crucial for learning and memory. Tacrine hydrochloride hydrate (9-amino-1,2,3,4-tetrahydroacridine hydrochloride hydrate), was the first drug approved to address this cholinergic deficit by inhibiting acetylcholinesterase (AChE), the enzyme responsible for ACh breakdown.[1] While its clinical use has been limited due to hepatotoxicity, tacrine remains a valuable research tool for understanding neuroprotective mechanisms.[2] Beyond its role as a cholinesterase inhibitor, tacrine exhibits a range of non-cholinergic neuroprotective effects that are of significant interest to the scientific community.[3] This guide will delve into these multifaceted neuroprotective properties.

Mechanisms of Neuroprotection

Tacrine's neuroprotective actions are not limited to its inhibition of cholinesterases. It engages with multiple cellular pathways to protect neurons from various insults.

Cholinesterase Inhibition

The primary mechanism of tacrine is the reversible inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic neurotransmission.[4] This action is believed to be the basis for its cognitive-enhancing effects in Alzheimer's disease.[1]

Modulation of Glutamatergic Neurotransmission

Excessive stimulation of N-methyl-D-aspartate (NMDA) receptors by the excitatory neurotransmitter glutamate leads to excitotoxicity, a major contributor to neuronal death in neurodegenerative diseases. Tacrine and its derivatives have been shown to act as non-competitive antagonists of NMDA receptors, thereby protecting neurons from glutamate-induced damage.[5] This action is independent of its cholinesterase inhibitory activity.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key factor in neuronal damage. Tacrine has been shown to mitigate oxidative stress-induced cell death. It can reduce the formation of free radicals and protect neurons from damage induced by agents like hydrogen peroxide (H₂O₂).[6]

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative diseases. Tacrine has been demonstrated to protect neurons by inhibiting apoptotic pathways. This includes the downregulation of pro-apoptotic genes like p53 and Bax and the prevention of cytochrome c release from mitochondria.[6][7]

Anti-inflammatory Effects

Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory cytokines, contributes to neuronal damage. Tacrine has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. This effect is partly mediated through the modulation of the JAK2/STAT3 signaling pathway.[3]

Modulation of Signaling Pathways

Tacrine and its derivatives have been found to modulate several intracellular signaling pathways crucial for neuronal survival and function. Notably, some tacrine derivatives have been shown to exert their neuroprotective effects by activating the ERK1/2 (extracellular signal-regulated kinase 1/2) and Akt/PKB (protein kinase B) pathways, which are key regulators of cell survival and proliferation.[3]

Quantitative Data on Neuroprotective Effects

The following tables summarize quantitative data from various studies on the neuroprotective effects of tacrine and its derivatives.

Table 1: Cholinesterase and NMDA Receptor Inhibition by Tacrine and its Derivatives

| Compound | Target | IC₅₀ Value | Reference |

| Tacrine | Acetylcholinesterase (AChE) | 0.12 - 0.2 µM | [1] |

| Tacrine | Butyrylcholinesterase (BChE) | 5.2 µM | [3] |

| Bis(7)-tacrine | Acetylcholinesterase (AChE) | 1.5 nM | [3] |

| Bis(7)-tacrine | BACE-1 | 7.5 µM | [3] |

| Tacrine Derivative (Compound 11) | Acetylcholinesterase (AChE) | 14 nM | [3] |

| Tacrine Derivative (Compound 20) | Acetylcholinesterase (AChE) | 3.4 nM | [3] |

Table 2: Neuroprotective Efficacy of Tacrine and its Derivatives

| Compound | Neurotoxic Insult | Cell Line/Model | Neuroprotective Effect | Concentration | Reference |

| Tacrine | Hydrogen Peroxide (H₂O₂) | PC12 cells | Attenuated apoptosis and overexpression of Bax and p53 | Pre-incubation | [6] |

| Tacrine Derivative (X3) | Aβ₂₅₋₃₅ | Neuroblastoma cells | 16.2% neuroprotection | 1 µM | [3] |

| Tacrine Derivative (X3) | Rotenone | Neuroblastoma cells | 30% reduction in oxidative damage | 3 µM | [3] |

| Bis(7)-tacrine | Glutamate | Retinal Ganglion Cells | IC₅₀ of 0.028 µM for preventing cell death | 1 µM | [6] |

| Tacrine | Sciatic nerve injury | Rats | Decreased IL-1, IL-6, and TNF-α levels | In vivo | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the neuroprotective effects of tacrine hydrochloride hydrate.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the protective effect of tacrine against neurotoxin-induced cell death in neuronal cell lines like SH-SY5Y.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Tacrine hydrochloride hydrate

-

Neurotoxin (e.g., H₂O₂, Aβ peptide)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-